molecular formula C14H9BrOS B12989094 2-(2-Bromobenzoyl)thiobenzaldehyde

2-(2-Bromobenzoyl)thiobenzaldehyde

Cat. No.: B12989094
M. Wt: 305.19 g/mol
InChI Key: SCOFUAAXXUQCIP-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)thiobenzaldehyde is an organic compound that features a bromine atom attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)thiobenzaldehyde typically involves the reaction of 2-bromobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and the thiobenzaldehyde moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzaldehyde: Lacks the thiobenzaldehyde moiety, resulting in different reactivity and applications.

    Thiobenzaldehyde: Does not contain the bromine atom, leading to distinct chemical properties.

    2-(2-Chlorobenzoyl)thiobenzaldehyde:

Properties

Molecular Formula

C14H9BrOS

Molecular Weight

305.19 g/mol

IUPAC Name

2-(2-bromobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9BrOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H

InChI Key

SCOFUAAXXUQCIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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